molecular formula C12H13ClO3 B8745014 ethyl 4-(4-chlorophenyl)-2-oxobutanoate

ethyl 4-(4-chlorophenyl)-2-oxobutanoate

Cat. No.: B8745014
M. Wt: 240.68 g/mol
InChI Key: VUMFPMBWHQNWKS-UHFFFAOYSA-N
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Description

ethyl 4-(4-chlorophenyl)-2-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-(p-chlorophenyl)-2-ketobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenyl)-2-oxobutanoate typically involves the esterification of 4-(p-chlorophenyl)-2-ketobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(p-chlorophenyl)-2-ketobutanoic acid+ethanolacid catalystEthyl 4-(p-chlorophenyl)-2-ketobutanoate+water\text{4-(p-chlorophenyl)-2-ketobutanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(p-chlorophenyl)-2-ketobutanoic acid+ethanolacid catalyst​Ethyl 4-(p-chlorophenyl)-2-ketobutanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(4-chlorophenyl)-2-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(p-chlorophenyl)-2-ketobutanoic acid

    Reduction: Ethyl 4-(p-chlorophenyl)-2-hydroxybutanoate

    Substitution: Various esters or amides depending on the nucleophile used

Scientific Research Applications

ethyl 4-(4-chlorophenyl)-2-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)-2-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

ethyl 4-(4-chlorophenyl)-2-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl 4-(p-bromophenyl)-2-ketobutanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

    Ethyl 4-(p-methylphenyl)-2-ketobutanoate: Contains a methyl group instead of chlorine, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-oxobutanoate

InChI

InChI=1S/C12H13ClO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-4,6-7H,2,5,8H2,1H3

InChI Key

VUMFPMBWHQNWKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CCC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the ethyl p-chlorobenzalpyruvate from step B (23.6 g, 0.1 moL) was added 0.1 g of the palladium catalyst from Example 1. The reactor was pressurized to 10 psi with H2 for two hours after which time the catalyst was removed by filtration and the ethyl 4-(p-chlorophenyl)-2-ketobutanoate isolated by vacuum concentration in quantitative yield. 3H NMR (CDCl3) δ: 1.1 (t, 3H), 3.8 (m, 4H), 4.0 (q, 2H), 7.1 (s, 4H), IR (film) cm-1 : 3450w, 3075-2875s, 1750s, 1710s, 1600m, 675s.
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
palladium
Quantity
0.1 g
Type
catalyst
Reaction Step One

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